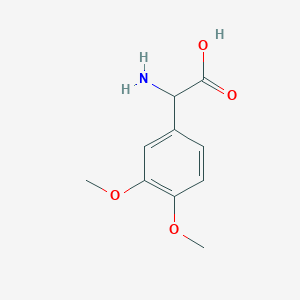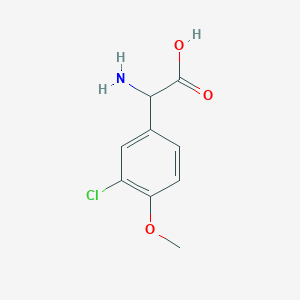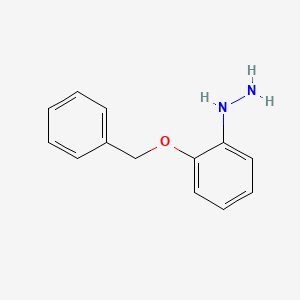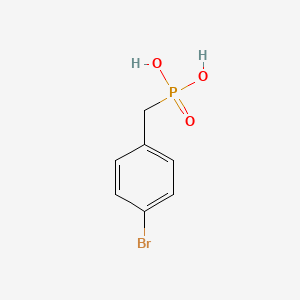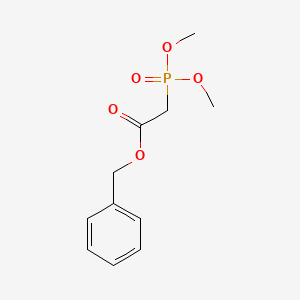
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole (BTMT) is an organic compound that is used in the synthesis of various organic molecules and as a building block in organic chemistry. BTMT is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms and is an important intermediate in the synthesis of various drugs, dyes, and other organic molecules. BTMT has been studied extensively and has a wide range of applications in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
Optoelectronics and Nonlinear Optical Materials
This compound’s structural properties may make it suitable for use in optoelectronics. Thiophene derivatives are known for their high optoelectronic susceptibilities, which are crucial for applications like electro-optic switches. They can exhibit high nonlinear efficiency and quick response times, making them potential candidates for advanced optical materials .
Pharmaceutical Research
In pharmacology, thiazole derivatives have been explored for their potential medicinal properties. While specific data on “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” is limited, related compounds have shown promise in drug discovery and development due to their structural versatility and biological activity .
Agricultural Chemistry
Thiazoles and thiophenes are often investigated for their use in agricultural chemistry, particularly as building blocks for crop protection agents. Their ability to act as fungicides, herbicides, and insecticides can be attributed to their reactivity and the possibility to create a wide range of derivatives with specific targeted actions .
Materials Science
The compound’s thiophene and thiazole moieties are of interest in materials science, especially for creating polymers with specific characteristics. These heterocyclic compounds can contribute to the thermal and mechanical stability of materials, which is essential for developing new composites and coatings .
Environmental Science
In environmental science, the study of such compounds can lead to the development of sensors and detectors for environmental pollutants. The bromine atom in “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” could potentially be utilized in the design of molecular recognition sites for halogenated organic compounds .
Analytical Chemistry
Thiazole derivatives are sometimes used as analytical reagents. Their unique chemical properties can be harnessed in chromatography and spectroscopy for the detection and quantification of various substances. They may also serve as standards or reference compounds in analytical methods .
Biochemistry
In biochemistry, thiazole and thiophene derivatives are studied for their interactions with biological macromolecules. They can be used to probe enzyme mechanisms or as part of biochemical pathways in synthetic biology applications .
Industrial Applications
Lastly, the industrial applications of such compounds include their use as intermediates in the synthesis of more complex molecules. They can be part of the manufacturing process for dyes, pigments, or other industrial chemicals due to their reactive sulfur and nitrogen atoms .
Orientations Futures
The future directions for research on “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its potential applications in various fields .
Mécanisme D'action
Target of Action
The primary targets of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Propriétés
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-5-10-6(4-11-5)7-2-3-8(9)12-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUWJKXVZUKQGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380108 |
Source


|
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole | |
CAS RN |
352018-87-2 |
Source


|
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

